

3-Aminopyrazine-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

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An In-Depth Technical Guide to **3-Aminopyrazine-2-carbaldehyde** and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-aminopyrazine-2-carbaldehyde** and its derivatives, focusing on their chemical properties, synthesis, and significant roles in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Molecular Properties

3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material and structural motif in the synthesis of various biologically active compounds. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ N ₃ O	
Molecular Weight	123.11 g/mol	
CAS Number	32710-14-8	
IUPAC Name	3-amino-2-pyrazinecarbaldehyde	
InChI Key	OWUMNLRPYPXBIO-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The synthesis of derivatives from 3-aminopyrazine-2-carboxylic acid, a closely related precursor, involves several established methods. These protocols are foundational for creating libraries of compounds for screening and development.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are utilized for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[\[1\]](#)

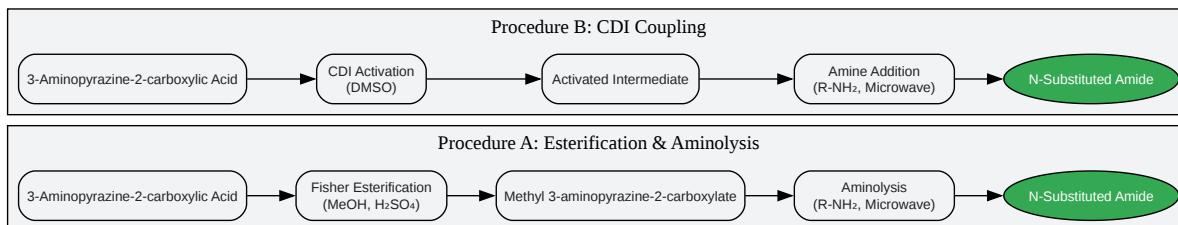
Procedure A: Fisher Esterification and Aminolysis[\[1\]](#)

- Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL) and cooled to 0 °C.
- Concentrated H₂SO₄ (3.2 mL) is added, and the mixture is stirred for 48 hours at room temperature.
- The reaction mixture is then poured into water and neutralized to pH 7 with NaHCO₃.
- The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

- Aminolysis: The obtained ester is reacted with the corresponding benzylamine under microwave irradiation to yield the final N-benzyl derivative.

Procedure B: CDI-Mediated Coupling[1]

- 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (2 mL) in a microwave reaction tube.
- The mixture is allowed to react for 5-10 minutes until CO_2 evolution ceases.
- The appropriate alkylamine, aniline, or benzylamine (1.5 equivalents) is added.
- The reaction is heated in a microwave reactor at 120 °C for 30 minutes to form the amide bond.



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Caption: Synthesis workflows for N-substituted 3-aminopyrazine-2-carboxamides.

Protocol 2: Acylation and Ammonolysis

This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown potential as antimycobacterial agents.[2]

Procedure C: Acylation and Ammonolysis[2]

- **Acylation:** Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane (DCM) under an inert atmosphere. Anhydrous pyridine (1.5 eq) is added, followed by the dropwise addition of the desired acyl chloride (1.2 eq). The reaction proceeds for 48 hours at room temperature.
- **Ammonolysis:** The resulting monoacylated intermediate (1 mmol) is added to an excess of 2 M ammonia in anhydrous ethanol. The mixture is stirred for 24 hours at room temperature. The solvent and excess ammonia are then evaporated to yield the final solid product.

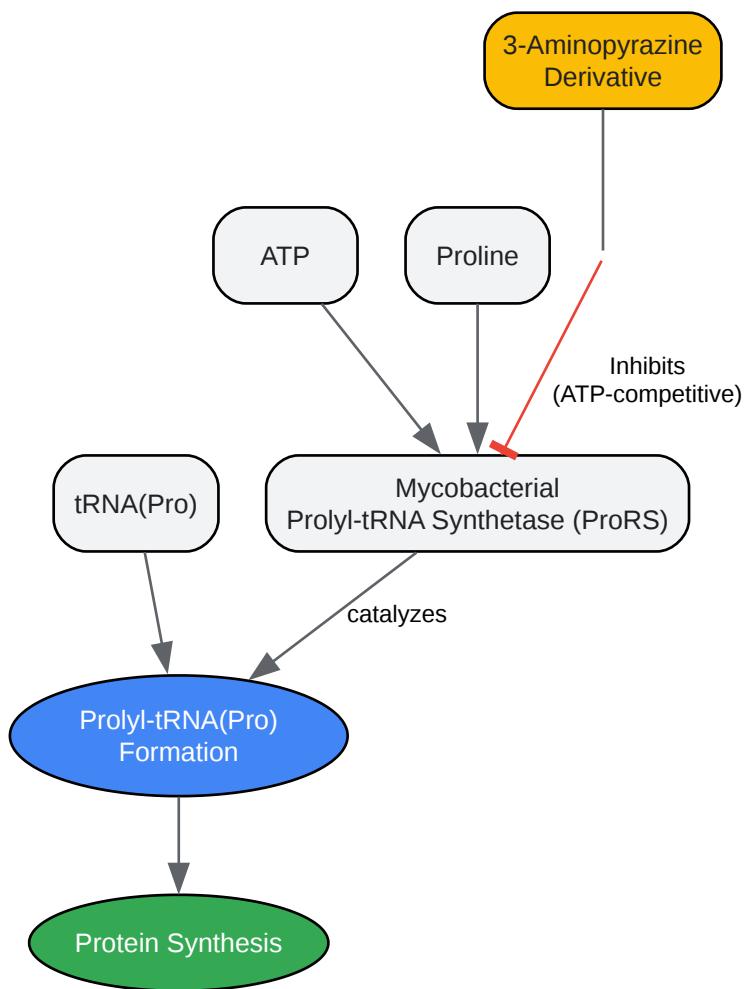
Biological Activity and Key Signaling Pathways

Derivatives of the 3-aminopyrazine core have demonstrated significant therapeutic potential, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

A variety of N-substituted 3-aminopyrazine-2-carboxamides exhibit potent antimicrobial properties.^[3] The activity spectrum includes antimycobacterial, antibacterial, and antifungal effects.^[1] Notably, the length of the alkyl side chain in derivatives has been shown to correlate with increased activity against *Mycobacterium tuberculosis* and *M. kansasii*.^[3]

One of the key mechanisms of action for the antimycobacterial effects is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in bacteria.^[2] Compounds based on the 3-aminopyrazine-2-carboxamide scaffold can act as adenosine mimics, competitively binding to the ATP site of the enzyme and disrupting its function.^[2]



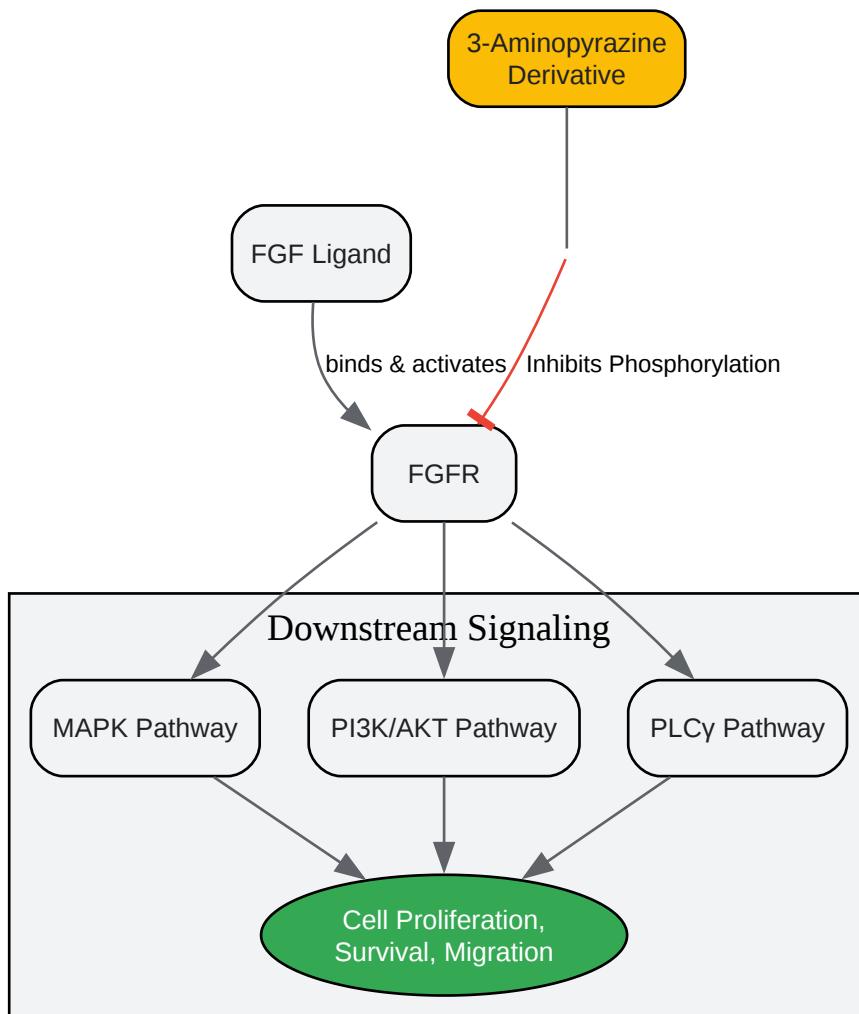
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Caption: Inhibition of Prolyl-tRNA Synthetase (ProRS) by 3-aminopyrazine derivatives.

Anticancer Activity: FGFR Inhibition

Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.^{[4][5]} These compounds effectively block the phosphorylation of FGFR and its downstream signaling pathways, including the MAPK, AKT, and PLC γ pathways, leading to potent antitumor activity.^{[4][5]}

The design strategy for these inhibitors often involves creating a pseudo-six-membered ring structure through an intramolecular hydrogen bond, which helps in stable binding to the FGFR kinase domain.^[4]



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Caption: FGFR signaling pathway and its inhibition by 3-aminopyrazine derivatives.

Quantitative Data Summary

The biological activity of these compounds is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer drugs.

Table 2: Antimycobacterial Activity of Selected Derivatives[2][3]

Compound	Target Organism	MIC (μ g/mL)
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide	Mycobacterium tuberculosis H37Rv	12.5
4'-substituted 3-(benzamido)pyrazine-2-carboxamides	Mycobacterium tuberculosis	1.95 - 31.25

Table 3: Antiproliferative Activity of FGFR Inhibitor 18i[4]

Cancer Cell Line	IC ₅₀ (μ M)
NCI-H520	26.69
SNU-16	1.88
KMS-11	3.02
SW-780	2.34
MDA-MB-453	12.58

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- To cite this document: BenchChem. [3-Aminopyrazine-2-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-molecular-weight-and-formula]

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